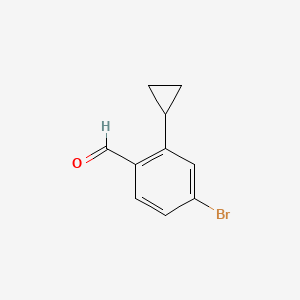
4-bromo-2-cyclopropylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-cyclopropylbenzaldehyde (4-BCPB) is an organic compound belonging to the class of benzaldehydes, which are commonly used in the synthesis of pharmaceuticals and other compounds. 4-BCPB has been used in the development of various drugs and in the synthesis of other compounds, and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
4-bromo-2-cyclopropylbenzaldehyde has been studied for its potential applications in pharmaceuticals and other compounds. It has been studied for its ability to inhibit the growth of certain cancer cells, and has been used as a substrate in the synthesis of various drugs. It has also been studied for its potential use in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.
Mécanisme D'action
4-bromo-2-cyclopropylbenzaldehyde has been studied for its mechanism of action in inhibiting the growth of certain cancer cells. It has been suggested that 4-bromo-2-cyclopropylbenzaldehyde acts as an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. By blocking the enzyme, 4-bromo-2-cyclopropylbenzaldehyde can prevent the replication of cancer cells, leading to their death.
Biochemical and Physiological Effects
4-bromo-2-cyclopropylbenzaldehyde has been studied for its biochemical and physiological effects. It has been found to be an inhibitor of the enzyme topoisomerase II, which is involved in the replication of DNA. Additionally, it has been found to be an inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of certain proteins. 4-bromo-2-cyclopropylbenzaldehyde has also been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-2-cyclopropylbenzaldehyde has several advantages for use in lab experiments. It is a relatively stable compound, and can be synthesized easily and cost-effectively. Additionally, it has been studied extensively for its biochemical and physiological effects, making it a useful tool for research. However, there are some limitations when using 4-bromo-2-cyclopropylbenzaldehyde in lab experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a relatively expensive compound, making it cost-prohibitive for some experiments.
Orientations Futures
There are a variety of potential future directions for the use of 4-bromo-2-cyclopropylbenzaldehyde. It could be used in the synthesis of more complex compounds, such as drugs and agrochemicals. It could also be studied further for its ability to inhibit the growth of certain cancer cells. Additionally, it could be studied for its potential use as an inhibitor of other enzymes, such as kinases and proteases. Finally, it could be used as a substrate in the synthesis of other compounds, such as dyes, fragrances, and agrochemicals.
Méthodes De Synthèse
4-bromo-2-cyclopropylbenzaldehyde is synthesized through a reaction between 4-bromobenzaldehyde and cyclopropanecarboxylic acid. In the reaction, the bromine atom is replaced by a cyclopropyl group. The reaction is carried out in a solvent such as dichloromethane, and a base such as triethylamine is added to promote the reaction. The reaction is carried out at room temperature and the product is isolated by filtration.
Propriétés
IUPAC Name |
4-bromo-2-cyclopropylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVLPSXKGNPGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropylbenzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(4-cyclohexylphenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B6604883.png)
![2-[(tert-butoxy)carbonyl]-6-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6604885.png)
![dimethyl({3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-6-yl}methyl)amine trihydrochloride](/img/structure/B6604890.png)

![4-(2,2-difluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604929.png)
![2-(4-methylbenzenesulfonyl)-4-propoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6604937.png)
![2-[(tert-butoxy)carbonyl]-4-chloro-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6604940.png)
![2-(4-methylbenzenesulfonyl)-4-(octyloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604944.png)
![2-(4-methylbenzenesulfonyl)-4-(2,2,2-trifluoroethoxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604946.png)
![4-(2-fluoroethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604959.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-2-azabicyclo[2.1.1]hexane](/img/structure/B6604967.png)
![2-{[1,1'-biphenyl]-4-carbonyl}-4-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B6604968.png)
![2-(4-methylbenzenesulfonyl)-4-(propan-2-yloxy)-2-azabicyclo[2.1.1]hexane](/img/structure/B6604975.png)
![1-{3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine](/img/structure/B6604982.png)